

# A Technical Guide to 4-Hydrazinylpyridine Hydrochloride: Synthesis, Properties, and Applications

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## Compound of Interest

Compound Name: *4-Hydrazinylpyridine hydrochloride*

Cat. No.: B1322162

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## Introduction

**4-Hydrazinylpyridine hydrochloride** is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive hydrazine group attached to a pyridine ring, renders it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of **4-hydrazinylpyridine hydrochloride**, with a focus on its role in the development of novel therapeutic agents.

## Chemical Structure and Physicochemical Properties

**4-Hydrazinylpyridine hydrochloride** consists of a pyridine ring substituted with a hydrazine group at the 4-position, and it is supplied as a hydrochloride salt. The presence of the hydrazine moiety makes it a potent nucleophile and a key building block in condensation reactions.

Table 1: Physicochemical Properties of **4-Hydrazinylpyridine Hydrochloride**

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>8</sub> ClN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	145.59 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[2]</a>
Melting Point	238-250 °C	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Numbers	20815-52-5, 52834-40-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
SMILES	Cl.NNc1ccncc1	<a href="#">[2]</a>
InChI	1S/C5H7N3.ClH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H	<a href="#">[2]</a> <a href="#">[6]</a>
Assay	≥97%	<a href="#">[2]</a>
Storage Temperature	2-8°C, under inert gas	<a href="#">[1]</a>

## Synthesis of 4-Hydrazinylpyridine Hydrochloride

The most common laboratory synthesis of **4-hydrazinylpyridine hydrochloride** involves the nucleophilic aromatic substitution of a 4-halopyridine precursor with hydrazine. The following is a representative experimental protocol based on general procedures for this type of reaction.

### Experimental Protocol: Synthesis from 4-Chloropyridine Hydrochloride

- Materials:
  - 4-Chloropyridine hydrochloride
  - Hydrazine hydrate (80% in water)
  - Ethanol
  - Diethyl ether
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine hydrochloride in a minimal amount of water.
- Add an excess of hydrazine hydrate to the solution.
- The mixture is heated to reflux in an ethanol solvent for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature.
- The solvent is removed under reduced pressure to yield the crude product.
- The crude product is then triturated with diethyl ether, filtered, and washed with additional diethyl ether to afford **4-hydrazinylpyridine hydrochloride** as a solid.
- The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

## Spectroscopic Data

While several chemical suppliers indicate the availability of spectroscopic data for **4-hydrazinylpyridine hydrochloride**, detailed spectra and peak assignments are not readily available in the public domain. A summary of available data types is provided below.

Table 2: Summary of Available Spectroscopic Data

Technique	Availability	Source(s)
<sup>1</sup> H NMR	Spectrum available upon request from supplier	[6][7]
<sup>13</sup> C NMR	Data mentioned as available from supplier	[7]
IR	Data mentioned as available from supplier	[7]
Mass Spec.	Data mentioned as available from supplier	[7]

# Applications in Drug Development and Research

The primary utility of **4-hydrazinylpyridine hydrochloride** in drug development and research lies in its function as a versatile building block for the synthesis of heterocyclic compounds. The hydrazine moiety readily undergoes condensation reactions with 1,3-dicarbonyl compounds, such as  $\beta$ -ketoesters, to form pyrazole derivatives.<sup>[2][8]</sup> Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide range of biologically active molecules and approved drugs.<sup>[8]</sup>

## Experimental Protocol: Synthesis of a Pyrazole Derivative

The following protocol describes a general procedure for the synthesis of a 3-substituted-1-(pyridin-4-yl)-1H-pyrazol-5(4H)-one from **4-hydrazinylpyridine hydrochloride** and a  $\beta$ -ketoester.

- Materials:

- **4-Hydrazinylpyridine hydrochloride**
- Ethyl acetoacetate (or other  $\beta$ -ketoester)
- Ethanol
- Glacial acetic acid (catalytic amount)

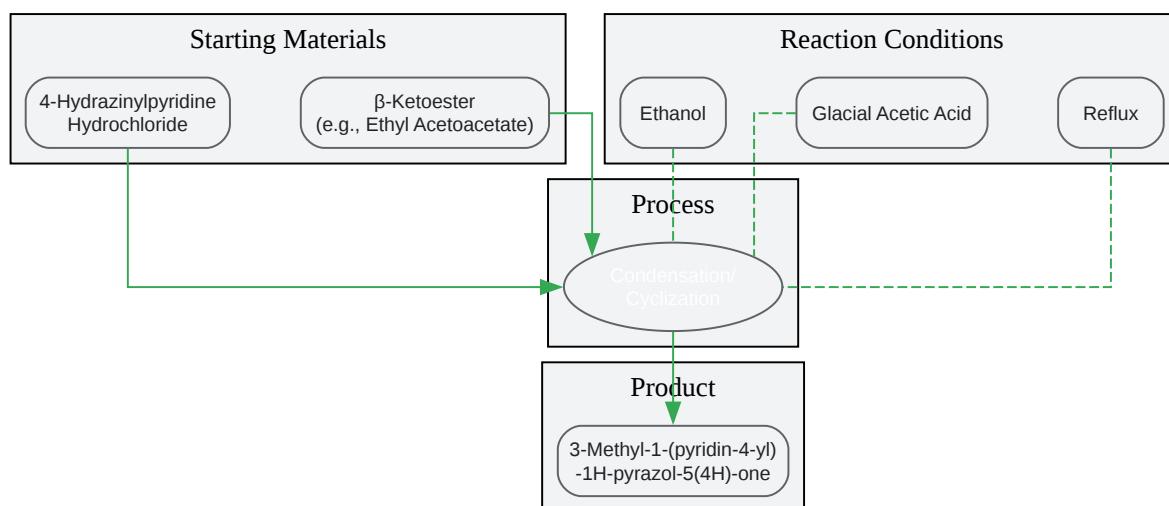
- Procedure:

- Suspend **4-hydrazinylpyridine hydrochloride** (1 equivalent) in ethanol in a round-bottom flask.
- Add ethyl acetoacetate (1 equivalent) to the suspension.
- Add a catalytic amount of glacial acetic acid to the reaction mixture.
- Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

- If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
- If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

## Visualization of a Key Synthetic Application

The following diagram illustrates the reaction workflow for the synthesis of a pyrazole derivative from **4-hydrazinylpyridine hydrochloride** and a  $\beta$ -ketoester, a cornerstone application of this chemical intermediate.



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Caption: Synthesis of a pyrazole derivative.

## Conclusion

**4-Hydrazinylpyridine hydrochloride** is a valuable and reactive intermediate in organic synthesis. Its utility is primarily demonstrated in the construction of pyrazole-containing scaffolds, which are of high interest in the field of drug discovery. While detailed spectroscopic

and synthetic procedural data from academic literature are not widely disseminated, its commercial availability and the well-established reactivity of the hydrazine functional group ensure its continued use in the synthesis of novel compounds with potential therapeutic applications.

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